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Introduction

Isoniazid (INH) is a cornerstone of first-line anti-tuberculosis therapy. The emergence of
isoniazid-resistant Mycobacterium tuberculosis (M.tb) strains poses a significant threat to global
tuberculosis control efforts. Accurate and rapid drug susceptibility testing (DST) is crucial for
guiding appropriate treatment regimens, preventing the spread of resistant strains, and for the
development of new anti-tubercular agents. This document provides detailed application notes
and protocols for various in vitro assays used to determine the susceptibility of M.tb to
iIsoniazid.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase
enzyme, KatG.[1][2] Once activated, isoniazid inhibits the synthesis of mycolic acids, essential
components of the mycobacterial cell wall, primarily by targeting the enoyl-acyl carrier protein
reductase, InhA.[2][3] Resistance to isoniazid most commonly arises from mutations in the
katG gene, which prevent the activation of the prodrug, or from mutations in the promoter
region of the inhA gene, leading to its overexpression.[1][4] Understanding these mechanisms
is key to interpreting the results of both phenotypic and genotypic susceptibility assays.

Phenotypic Assays for Isoniazid Susceptibility
Testing
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Phenotypic methods directly assess the ability of M.tb to grow in the presence of isoniazid.
These assays are considered the "gold standard" as they measure the actual resistance of the
bacteria to the drug.[5]

Culture-Based Methods

a) Solid Culture Method (Proportion Method on Léwenstein-Jensen or Middlebrook 7H10/7H11
Agar)

The proportion method is a widely used reference standard for phenotypic DST.[6] It
determines the percentage of bacteria in a population that are resistant to a specific drug
concentration.

Principle: This method involves inoculating a standardized bacterial suspension onto a solid
medium containing a critical concentration of isoniazid and onto a drug-free control medium.
After incubation, the number of colony-forming units (CFUs) on the drug-containing medium is
compared to the number on the control medium. An isolate is defined as resistant if the
proportion of colonies on the drug-containing medium exceeds 1% of the colonies on the drug-
free medium.[6]

Experimental Protocol:

e Inoculum Preparation: Prepare a bacterial suspension from a fresh M.tb culture in sterile
saline or Middlebrook 7H9 broth, and adjust the turbidity to match a 1.0 McFarland standard.
This suspension is then typically diluted 10-2 and 10~4.

e Inoculation: Inoculate 100 pL of the 1072 and 10~* dilutions onto separate quadrants of a
Léwenstein-Jensen (LJ) or Middlebrook 7H10/7H11 agar plate containing the critical
concentration of isoniazid (typically 0.2 pg/mL). In parallel, inoculate the same dilutions onto
a drug-free control plate.

e Incubation: Incubate the plates at 37°C for 3-4 weeks.

« Interpretation: Count the number of colonies on both the drug-containing and drug-free
plates. Calculate the percentage of resistant bacteria. If the percentage is greater than 1%,
the strain is considered resistant to isoniazid.[7]
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b) Liquid Culture Method (e.g., BACTEC™ MGIT™ 960 System)
Automated liquid culture systems offer a more rapid alternative to solid media for DST.[8][9]

Principle: A standardized inoculum of M.tb is added to a tube containing Middlebrook 7H9 broth
and a fluorescent sensor. The instrument monitors oxygen consumption, which is quenched by
the fluorescent compound. Bacterial growth consumes oxygen, leading to an increase in
fluorescence. In the presence of an effective antibiotic like isoniazid, bacterial growth is
inhibited, and no significant increase in fluorescence is detected.

Experimental Protocol:

 Inoculum Preparation: Prepare a bacterial suspension from a positive MGIT culture or a solid
culture, and adjust the turbidity to a 0.5 McFarland standard.

e Setup: For each isolate, use a set of MGIT tubes: one growth control tube and one tube
containing the critical concentration of isoniazid (typically 0.1 pg/mL).[8]

 Inoculation: Inoculate 0.5 mL of the standardized bacterial suspension into each tube.

e Incubation and Monitoring: Place the tubes into the BACTEC™ MGIT™ 960 instrument. The
instrument automatically incubates the tubes at 37°C and continuously monitors them for
fluorescence.

« Interpretation: The instrument's software automatically interprets the results based on a
comparison of the time to positivity of the drug-containing tube and the growth control tube.

Colorimetric Assays
Colorimetric assays are generally faster and less expensive than traditional culture-based
methods.

a) Nitrate Reductase Assay (NRA)

Principle: M.tb possesses the enzyme nitrate reductase, which reduces nitrate to nitrite.[10]
The production of nitrite can be detected by the addition of specific reagents that produce a
color change. In the presence of isoniazid, susceptible strains will not grow and therefore will
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not produce nitrite, resulting in no color change. Resistant strains will grow and produce a color
change.[10][11]

Experimental Protocol:

e Medium Preparation: Use a nitrate-containing medium such as Léwenstein-Jensen with
added potassium nitrate.

¢ Inoculation: Inoculate the medium with a standardized bacterial suspension. Include a drug-
free control and a tube with the critical concentration of isoniazid.

¢ Incubation: Incubate at 37°C for 7-14 days.

o Detection: Add a solution of sulfanilamide followed by N-(1-naphthyl)ethylenediamine
dihydrochloride.

« Interpretation: The development of a pink to red color indicates the presence of nitrite and
therefore bacterial growth. If the drug-containing tube shows a color change, the strain is
resistant.

b) MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is
based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by
metabolically active cells. The color change indicates viable bacteria.

Experimental Protocol:

e Inoculum and Incubation: A bacterial suspension is incubated in Middlebrook 7H9 broth with
and without isoniazid for 4-7 days.[12]

o MTT Addition: MTT solution is added to the cultures and incubated for several hours.

« Interpretation: A color change from yellow to purple in the isoniazid-containing tube indicates
the presence of viable, and therefore resistant, bacteria.[12]

¢) Resazurin Microtiter Assay (REMA)
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Principle: Resazurin (an oxidation-reduction indicator) is blue and non-fluorescent. In the
presence of metabolically active cells, it is reduced to the pink and highly fluorescent resorufin.

Experimental Protocol:

e Setup: The assay is typically performed in a 96-well microtiter plate format. A standardized
bacterial suspension is added to wells containing serial dilutions of isoniazid.

¢ Incubation: The plate is incubated at 37°C for 7-9 days.[13]

o Resazurin Addition: A solution of resazurin is added to all wells, and the plate is incubated for
another 24-48 hours.

« Interpretation: A color change from blue to pink indicates bacterial growth. The minimum
inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents
this color change.

Microscopic Observation Drug Susceptibility (MODS)
Assay

Principle: The MODS assay is a rapid, low-cost method that involves direct observation of M.tb
growth in liquid culture medium using an inverted light microscope.[14] The characteristic cord
formation of M.tb can be detected microscopically much earlier than macroscopic growth.

Experimental Protocol:

e Setup: The assay is performed in a multi-well plate. Processed sputum samples or bacterial
suspensions are inoculated into wells containing Middlebrook 7H9 broth, with and without
the critical concentration of isoniazid.[15][16]

¢ Incubation: The plate is incubated at 37°C.

e Microscopic Examination: The wells are examined daily with an inverted microscope for the
presence of characteristic M.tb cords.

* Interpretation: An isolate is considered susceptible if cords are observed in the drug-free well
but not in the drug-containing well. If cords are observed in both wells, the isolate is
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resistant. Results are typically available within 7-10 days.

Genotypic Assays for Isoniazid Susceptibility
Testing

Genotypic assays detect the specific gene mutations known to confer resistance to isoniazid.
These methods are generally much faster than phenotypic methods.

Line Probe Assays (LPA)

Principle: LPAs are based on the reverse hybridization of PCR-amplified DNA to probes
immobilized on a strip.[17] The probes target the most common mutations associated with
iIsoniazid resistance in the katG and inhA genes.[17][18]

Experimental Protocol (General Steps for assays like GenoType MTBDRplus):

DNA Extraction: Extract DNA from a cultured M.tb isolate or directly from a smear-positive
sputum sample.

o Multiplex PCR: Perform a multiplex PCR to amplify the regions of the rpoB, katG, and inhA
genes.

o Hybridization: The labeled PCR products are chemically denatured and hybridized to probes
on the assay strip. The probes include those for wild-type sequences and common
mutations.

e Washing and Detection: After stringent washing steps, a colorimetric reaction is used to
visualize the bound PCR products.

¢ Interpretation: The pattern of hybridized bands is compared to a reference chart. The
absence of a wild-type band and/or the presence of a mutation-specific band indicates
resistance.[19]

Molecular Beacons

Principle: Molecular beacons are single-stranded hairpin-shaped DNA probes with a
fluorophore and a quencher at opposite ends. In the absence of the target sequence, the
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hairpin structure keeps the fluorophore and quencher in close proximity, preventing
fluorescence. When the probe hybridizes to its complementary target sequence, the hairpin
opens, separating the fluorophore and quencher, resulting in a fluorescent signal.[20] Probes
can be designed to be specific for wild-type or mutant alleles.

Experimental Protocol:
o DNA Extraction: Isolate DNA from the M.tb sample.

e Real-time PCR: Perform a real-time PCR with primers flanking the mutation site and a
molecular beacon probe specific for either the wild-type or mutant sequence.

» Detection: Monitor fluorescence in real-time during the PCR.

 Interpretation: An increase in fluorescence indicates the presence of the target sequence. By
using different colored fluorophores for wild-type and mutant probes, both can be detected in
the same reaction.

Data Presentation
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MTT Assay 4-7 days 89.2 99.5 [12]
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MODS Assay  7-10 days 98.8 82.4 [15]
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Genotypic 1-2 days 87-915 99.2-100 [25],[26],[27]
Assay (LPA)
Molecular
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Curve
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Isoniazid Activation and Resistance Pathway
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Caption: Isoniazid activation pathway and mechanisms of resistance in M. tuberculosis.

General Workflow for Phenotypic Drug Susceptibility
Testing
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Caption: Generalized workflow for phenotypic isoniazid susceptibility testing.

General Workflow for Genotypic Drug Susceptibility
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Caption: Generalized workflow for genotypic isoniazid susceptibility testing.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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